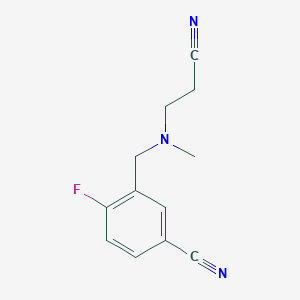
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile is an organic compound with the molecular formula C11H10FN3 It is characterized by the presence of a cyano group, a fluorine atom, and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with N-methyl-2-cyanoethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification of the final product would involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile involves its interaction with biological molecules. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can enhance the compound’s stability and bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Lacks the cyanoethyl and methylamino groups, making it less versatile in reactions.
N-Methyl-2-cyanoethylamine: Lacks the benzene ring and fluorine atom, limiting its applications in aromatic chemistry.
3-(((2-Cyanoethyl)amino)methyl)-4-fluorobenzonitrile: Similar structure but without the methyl group, affecting its reactivity and interactions.
Uniqueness
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile is unique due to the combination of functional groups that provide a balance of reactivity and stability
Properties
Molecular Formula |
C12H12FN3 |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-[[2-cyanoethyl(methyl)amino]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C12H12FN3/c1-16(6-2-5-14)9-11-7-10(8-15)3-4-12(11)13/h3-4,7H,2,6,9H2,1H3 |
InChI Key |
QDSUORIDXCQTSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)CC1=C(C=CC(=C1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















